Carfloglitazar
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2213406-75-6 |
|---|---|
Molecular Formula |
C36H29FN2O4 |
Molecular Weight |
572.6 g/mol |
IUPAC Name |
3-[4-(2-carbazol-9-ylethoxy)phenyl]-2-[2-(4-fluorobenzoyl)anilino]propanoic acid |
InChI |
InChI=1S/C36H29FN2O4/c37-26-17-15-25(16-18-26)35(40)30-9-1-4-10-31(30)38-32(36(41)42)23-24-13-19-27(20-14-24)43-22-21-39-33-11-5-2-7-28(33)29-8-3-6-12-34(29)39/h1-20,32,38H,21-23H2,(H,41,42) |
InChI Key |
QNLWMPLUWMWDMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)CC(C(=O)O)NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Carfloglitazar
Pan-Peroxisome Proliferator-Activated Receptor Agonism
Carfloglitazar is characterized as a pan-agonist, meaning it has the ability to activate all three PPAR subtypes: PPARα (alpha), PPARγ (gamma), and PPARδ (delta). nih.govfrontiersin.orgresearchgate.net This multi-targeted approach allows for a broad range of effects on metabolic pathways. By simultaneously activating these three receptor isoforms, this compound provides a comprehensive mechanism for improving insulin (B600854) sensitivity and regulating lipid profiles. researchgate.net
While this compound activates all three PPAR subtypes, it does so with varying degrees of potency. This differential activation is key to its specific pharmacological profile. Studies have determined the half-maximal effective concentrations (EC50) for this compound on each subtype, revealing a preferential, high-potency activation of PPARγ.
The EC50 values are reported as:
PPARγ: 0.08 µM
PPARα: 1.2 µM
PPARδ: 1.7 µM
These values indicate that this compound is a full agonist of PPARγ, while acting as a partial agonist for PPARα and PPARδ. nih.gov This balanced activation profile is believed to contribute to its efficacy in managing metabolic dysregulation. researchgate.netnih.gov
The potency of this compound has been evaluated in comparative studies against other well-known PPAR agonists.
Against PPARγ Agonists: When compared to thiazolidinediones (TZDs), this compound demonstrates weaker PPARγ activating activity than Rosiglitazone (B1679542) but stronger activity than Pioglitazone (B448).
Against PPARα Agonists: In terms of PPARα activation, this compound is more potent than both Rosiglitazone and Pioglitazone. It also shows more potent activity than WY14643, which is a selective PPARα agonist.
| Compound | Primary Target(s) | Comparative Potency vs. This compound |
|---|---|---|
| This compound | PPARα, PPARγ, PPARδ | - |
| Rosiglitazone | PPARγ | Higher PPARγ potency. Lower PPARα potency. |
| Pioglitazone | PPARγ (with some PPARα activity) | Lower PPARγ potency. Lower PPARα potency. |
| WY14643 | PPARα | Lower PPARα potency. |
Transcriptional Regulation and Gene Expression Modulation
As ligand-activated transcription factors, PPARs exert their effects by directly controlling the expression of a vast network of target genes. The activation of these receptors by this compound initiates a cascade of molecular events that alters the transcription of genes involved in critical metabolic processes.
Upon activation by a ligand such as this compound, a PPAR undergoes a conformational change. This allows it to form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). This PPAR-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs), which are located in the promoter regions of target genes. The binding of the PPAR-RXR complex to PPREs recruits a suite of co-activator proteins that facilitate the transcription of the downstream gene by RNA polymerase. This is the fundamental mechanism through which this compound modulates gene expression.
The therapeutic effects of this compound on insulin resistance are mediated by its ability to alter the expression of key genes.
Retinol-Binding Protein 4 (RBP-4): Treatment with this compound has been shown to significantly down-regulate the expression of serum RBP-4. frontiersin.org Elevated levels of RBP-4 are positively correlated with insulin resistance, and its reduction by this compound is believed to contribute to improved insulin sensitivity. frontiersin.org
Angiopoietin-like 4 (ANGPTL4): The expression of ANGPTL4 is known to be regulated by PPARs, particularly PPARα and PPARγ. As a pan-agonist, this compound influences the expression of this gene, which plays a role in lipid metabolism and glucose homeostasis.
Pyruvate Dehydrogenase Kinase 4 (PDK4): The gene for PDK4 is a known target of PPARα. PDK4 is a key enzyme in the regulation of glucose utilization. By activating PPARα, this compound can increase PDK4 expression, which inhibits the conversion of pyruvate to acetyl-CoA, thus conserving glucose—an important mechanism during periods of fasting and in regulating fuel selection by tissues. nih.gov
Influence on Adipokine Signaling and Anti-inflammatory Pathways
This compound's activation of PPARs, especially PPARγ which is highly expressed in adipose tissue, significantly influences the endocrine function of fat cells and modulates inflammatory responses.
Adipose tissue secretes various signaling molecules known as adipokines, which can have both pro-inflammatory and anti-inflammatory effects. nih.gov Dysregulation of adipokine secretion is a hallmark of obesity-related metabolic diseases. nih.gov PPARγ activation is known to promote the expression of adiponectin, an anti-inflammatory and insulin-sensitizing adipokine. By enhancing adiponectin signaling, this compound can help to counteract the inflammatory state associated with insulin resistance. nih.gov
Furthermore, PPAR activation has direct anti-inflammatory effects by inhibiting the activity of pro-inflammatory transcription factors. This leads to the reduced production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are known to contribute to systemic insulin resistance. researchgate.net
Prevention of PPARγ Phosphorylation through Adipokines and Inflammatory Cytokines-Mediated CDK5 Activation
This compound, a peroxisome proliferator-activated receptor (PPAR) pan-agonist, exhibits a distinct molecular mechanism centered on the modulation of PPARγ activity through the inhibition of its phosphorylation. nih.gov In states of obesity, adipose tissue often develops a chronic, low-grade inflammation, which leads to the dysregulated secretion of various bioactive molecules, including pro-inflammatory adipokines and cytokines like tumor necrosis factor-alpha (TNF-α). mdpi.comnih.govresearchgate.net This inflammatory environment is a key contributor to the pathogenesis of insulin resistance. nih.govnih.gov
A crucial event in this process is the activation of cyclin-dependent kinase 5 (CDK5) in adipose tissues, a protein kinase stimulated by obesity-related inflammatory signals. nih.gov Activated CDK5 directly phosphorylates PPARγ at the serine 273 (S273) residue. nih.govnih.gov This specific phosphorylation event does not impair the adipogenic capacity of PPARγ but leads to the dysregulation of a significant subset of its target genes, including a reduction in the expression of the insulin-sensitizing adipokine, adiponectin. nih.gov This alteration in gene expression is strongly linked to the development of systemic insulin resistance. nih.govnih.gov
This compound exerts its therapeutic effects by directly counteracting this pathological process. It has been demonstrated to inhibit the CDK5-mediated phosphorylation of PPARγ at S273. nih.gov This inhibition is a crucial aspect of its mechanism and is independent of its classical transcriptional agonism. nih.gov By preventing this phosphorylation, this compound helps to normalize the expression of PPARγ target genes involved in glucose and lipid metabolism. nih.gov For instance, this compound has been shown to induce significantly greater expression of ANGPTL4 and PDK4, genes involved in metabolic regulation, compared to traditional thiazolidinediones (TZDs) like rosiglitazone and pioglitazone, an effect dependent on the phosphorylation status of PPARγ. nih.gov This unique mechanism of modulating PPARγ activity through phosphorylation inhibition distinguishes this compound from other PPARγ agonists and is central to its efficacy in improving insulin sensitivity. nih.govnih.gov
Comprehensive Impact on Metabolic Homeostasis
As a pan-agonist of PPARs (α, γ, and δ), this compound plays a comprehensive role in regulating the body's metabolic balance. nih.govresearchgate.net PPARs are nuclear receptors that function as master regulators of glucose and lipid metabolism, inflammatory responses, and energy homeostasis. researchgate.netnih.gov By simultaneously activating multiple PPAR isoforms, this compound orchestrates a coordinated response that addresses several facets of metabolic dysregulation. patsnap.com
Glucose Metabolism Modulation and Insulin Sensitization
This compound demonstrates significant efficacy in improving glycemic control and enhancing insulin sensitivity, primarily through its potent activation of PPARγ. nih.govpatsnap.com PPARγ is highly expressed in adipose tissue and is a key regulator of glucose homeostasis. patsnap.com Activation of PPARγ by this compound promotes improved insulin sensitivity in peripheral tissues, leading to more efficient glucose uptake and utilization, which in turn lowers blood glucose levels. patsnap.commedchemexpress.com
Clinical and preclinical studies have consistently shown these benefits. In a phase 3 clinical trial, patients with type 2 diabetes treated with this compound showed significant and clinically meaningful reductions in glycosylated hemoglobin A1c (HbA1c) compared to placebo. nih.gov Furthermore, secondary efficacy parameters, including markers of insulin sensitivity, were also significantly improved. nih.gov In animal models, such as monosodium glutamate (MSG) induced obese rats, this compound treatment led to significantly reduced plasma glucose levels and improved insulin sensitivity indices (ISI) and HOMA indices. medchemexpress.commedchemexpress.com The compound's ability to improve insulin resistance makes it a preferable therapeutic choice for patients characterized by obesity and high insulin resistance. nih.gov
| Parameter | Observation | Study Context | Source |
|---|---|---|---|
| HbA1c Reduction | Placebo-adjusted reduction of -1.05% at 48 mg dose after 24 weeks. | Phase 3 Clinical Trial in patients with Type 2 Diabetes. | nih.gov |
| Insulin Sensitivity | Significantly improved insulin sensitivity and reduced HOMA-IR scores. | Clinical trials and preclinical studies. | nih.govresearchgate.net |
| Plasma Glucose | Significantly reduced fasting plasma glucose levels. | Preclinical study in MSG obese rats. | medchemexpress.commedchemexpress.com |
| Fasting Insulin | Greater reduction in fasting insulin compared with sitagliptin. | Clinical Trial in patients with Type 2 Diabetes. | researchgate.net |
Lipid Metabolism Regulation
This compound's role as a PPARα and PPARγ dual agonist allows it to effectively regulate lipid metabolism and address dyslipidemia, a common comorbidity of type 2 diabetes. researchgate.netmedchemexpress.com PPARα is predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, and its activation by this compound enhances the oxidation of fatty acids. patsnap.com This leads to a significant reduction in circulating triglyceride levels. patsnap.com
Simultaneously, the activation of PPARγ contributes to improved lipid profiles. nih.gov The combined action on both PPAR isoforms results in a comprehensive improvement of dyslipidemia. medchemexpress.com Preclinical studies have demonstrated that dual PPARα/γ agonists can cause a significant reduction in serum triglycerides and LDL cholesterol. nih.gov In a diet-induced animal model of nonalcoholic fatty liver disease (NAFLD), the dual PPAR α/γ agonist saroglitazar, which shares mechanisms with this compound, lowered triglycerides and total cholesterol while resolving steatohepatitis. nih.gov These findings underscore the potential of this compound to manage the atherogenic dyslipidemia often associated with insulin resistance. nih.gov
| Parameter | Observation | Compound/Study Context | Source |
|---|---|---|---|
| Triglycerides (TG) | Significant reduction. | This compound and other PPARα/γ agonists (Saroglitazar, Muraglitazar). | nih.govnih.govnih.gov |
| LDL Cholesterol | Significant reduction. | PPARα/γ agonists (Saroglitazar, Muraglitazar). | nih.govnih.gov |
| HDL Cholesterol | Increased levels. | PPARα/γ agonist (Muraglitazar). | nih.gov |
| Free Fatty Acids (FFA) | Decreased levels. | PPARα/γ agonist (Muraglitazar). | nih.gov |
Energy Metabolism Balancing
By enhancing insulin sensitivity, this compound promotes the efficient utilization and storage of glucose, preventing the metabolic inflexibility seen in insulin-resistant states. patsnap.com Simultaneously, through PPARα activation, it stimulates fatty acid oxidation, providing an alternative energy source and preventing the toxic accumulation of lipids in non-adipose tissues. patsnap.comnih.gov This dual action helps to regulate the flux of energy substrates, ensuring that the body can efficiently switch between carbohydrate and fat metabolism based on physiological demands. mdpi.com While direct studies on this compound and compensatory changes in energy balance are limited, the fundamental role of PPARs in energy regulation suggests that its mechanism contributes to restoring a more balanced metabolic state. researchgate.netnih.gov
Preclinical Pharmacological Investigations of Carfloglitazar
In Vitro Pharmacological Characterization
The in vitro evaluation of Carfloglitazar has been crucial in defining its activity and selectivity as a PPAR modulator.
Receptor Binding and Functional Activation Assays
This compound has been identified as a pan-agonist of PPARs, with functional activity across all three subtypes: PPARα, PPARγ, and PPARδ. Functional activation assays, which measure the transcriptional activity of the receptors in response to a ligand, have determined the half-maximal effective concentrations (EC50) of this compound. These studies show that this compound activates PPARγ with the highest potency, followed by PPARα and PPARδ.
Comparative dose-response studies have revealed that while this compound demonstrates weaker PPARγ activating activity than rosiglitazone (B1679542), it is more potent than pioglitazone (B448). Current time information in New York, NY, US. In terms of PPARα activation, this compound is more potent than rosiglitazone, pioglitazone, and the selective PPARα agonist WY14643. Current time information in New York, NY, US.
| PPAR Subtype | EC50 (µM) |
|---|---|
| PPARα | 1.2 |
| PPARγ | 0.08 |
| PPARδ | 1.7 |
In Vitro Differential Features
In vitro studies have highlighted differential features of this compound compared to other PPAR agonists, particularly the thiazolidinedione (TZD) class. A key distinction is its ability to upregulate the expression of downstream genes associated with PPARα and PPARδ, which are involved in critical pathways of lipid metabolism and thermogenesis. nih.gov
Furthermore, research has shown that this compound modulates gene expression differently than rosiglitazone and pioglitazone through its configuration-restricted binding and its ability to inhibit the phosphorylation of PPARγ. Specifically, this compound has been found to induce significantly greater expression of Angiopoietin-like 4 (ANGPTL4) and Pyruvate Dehydrogenase Kinase 4 (PDK4), genes involved in glucose and lipid metabolism. This effect is dependent on the phosphorylation status of PPARγ at serine 273.
In Vivo Efficacy Studies in Animal Models of Metabolic Dysregulation
The therapeutic potential of this compound for metabolic disorders has been evaluated in various animal models that mimic human conditions of insulin (B600854) resistance and dyslipidemia.
Studies in Insulin Resistance and Dyslipidemia Models (e.g., MSG Obese Rats)
Monosodium L-glutamate (MSG) obese rats are a well-established animal model characterized by insulin resistance and dyslipidemia. Studies in this model have been instrumental in demonstrating the in vivo efficacy of this compound.
| Treatment Group | Plasma Glucose at 30 min post-load |
|---|---|
| Vehicle Control | Significantly higher than treatment groups |
| This compound (5 mg/kg) | Significantly lower than vehicle |
| This compound (10 mg/kg) | Significantly lower than vehicle |
| Rosiglitazone | Significantly lower than vehicle |
Amelioration of Insulin Sensitivity Indices (e.g., HOMA indices, Insulin Sensitivity Index)
This compound treatment has demonstrated a significant improvement in insulin sensitivity in MSG obese rats. It leads to a decrease in the Homeostatic Model Assessment (HOMA) index, a measure of insulin resistance. nih.gov Concurrently, the Insulin Sensitivity Index (ISI) was significantly increased in rats treated with this compound across various doses. nih.gov Euglycemic hyperinsulinemic clamp studies further confirmed these findings, showing that this compound increased the glucose infusion rate in this animal model. nih.gov
| Treatment Group | HOMA Index | Insulin Sensitivity Index (ISI) |
|---|---|---|
| Vehicle Control | 14.3 ± 2.2 | 2.0 ± 0.2 |
| This compound (5 mg/kg) | 7.6 ± 0.8 | 3.7 ± 0.5 |
| This compound (10 mg/kg) | 5.0 ± 0.3 | 5.2 ± 0.4 |
| This compound (20 mg/kg) | 7.4 ± 1.0 | 3.7 ± 0.4 |
| Rosiglitazone | 8.3 ± 0.7 | 3.2 ± 0.3 |
Improvement of Dyslipidemia Profiles
This compound, a dual peroxisome proliferator-activated receptor (PPAR) agonist, has been investigated for its effects on lipid metabolism. nih.gov Preclinical studies indicate that its activation of PPARα and PPARγ receptors plays a role in regulating lipid profiles. nih.gov The primary effects observed in animal models are associated with the modulation of triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C). mdpi.com
In preclinical models of dyslipidemia, this compound demonstrated significant efficacy in improving the lipid triad, which is characterized by elevated triglycerides, increased small, dense LDL particles, and reduced HDL-C levels. mdpi.com The activation of PPARα is known to enhance hepatic fatty acid oxidation, which contributes to the lowering of circulating triglycerides. mdpi.com
Research findings from various preclinical models have consistently shown a reduction in serum triglycerides and total cholesterol. The compound's influence on lipid parameters is a key aspect of its pharmacological profile.
Investigations in Hepatic Steatosis, Inflammation, and Fibrosis Models (e.g., MCD, CCl4, HFD+CCl4 Models)
The efficacy of this compound has been evaluated in established preclinical models of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), conditions that encompass hepatic steatosis, inflammation, and fibrosis. nih.gov Models such as the carbon tetrachloride (CCl4)-induced liver fibrosis model and high-fat (HF) diet-induced NASH models in rats have been utilized to investigate its therapeutic potential. nih.govresearchgate.net
Alleviation of Liver Steatosis
In a high-fat diet-induced animal model of NASH, this compound demonstrated a significant ability to alleviate hepatic steatosis. nih.govnih.gov This is characterized by a reduction in the accumulation of fat droplets within hepatocytes. nih.gov Histopathological examinations of liver tissue from these models showed marked improvements in steatosis following treatment. nih.gov The dual activation of PPARα/γ by the compound is suggested to contribute to these effects, surpassing the efficacy observed with single PPARα or PPARγ agonists like Fenofibrate and Pioglitazone, respectively. nih.govresearchgate.net
Reduction of Hepatic Inflammation
This compound has shown potent anti-inflammatory effects in the liver. researchgate.net In a high-fat diet-induced NASH model in Wistar rats, the compound significantly attenuated the upregulation of pro-inflammatory genes. nih.govresearchgate.net This was correlated with histological improvements in liver tissue inflammation. nih.gov Further studies in cell culture models using HepG2 cells showed that this compound could block or reverse the induction of inflammatory markers such as TNFα, IL-1β, and IL-6. researchgate.net The mechanism is believed to involve the inhibition of the NF-κB signaling pathway. researchgate.net
Table 1: Effect of this compound on Pro-inflammatory Gene Expression in a High-Fat Diet NASH Model
| Gene | Effect of this compound | Reference |
| Tumor Necrosis Factor-alpha (TNF-α) | Significant Attenuation | nih.gov |
| Interleukin 6 (IL-6) | Significant Attenuation | nih.gov |
| Monocyte Chemoattractant Protein 1 (MCP-1) | Significant Attenuation | nih.gov |
Anti-fibrotic Effects in Liver Tissues
The anti-fibrotic potential of this compound has been documented in preclinical models of liver fibrosis. In Sprague Dawley rats with CCl4-induced liver fibrosis, treatment resulted in a dose-dependent reduction in fibrosis. researchgate.net This was evidenced by decreased hydroxyproline (B1673980) levels in the liver, a key marker of collagen deposition, and confirmed by histological staining (H&E and Mason's Trichome) which showed structural improvements. researchgate.net
Furthermore, this compound was found to rectify the induction of fibrotic genes in hepatic stellate cells, which are central to the development of liver fibrosis. researchgate.net The compound also disrupted the formation of focal adhesion points in activated stellate cells, indicating an interference with the fibrogenic process. researchgate.net In a high-fat diet-induced NASH model, this compound treatment led to improved fibrotic lesions and significantly attenuated the upregulation of the pro-fibrotic gene, transforming growth factor-beta (TGF-β). nih.gov
Tissue Distribution and Pharmacokinetic Profile in Preclinical Species (e.g., Rats)
The pharmacokinetic profile of this compound has been characterized in several preclinical species, including rats. nih.gov Following administration, the compound exhibits specific absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
In vivo pharmacokinetic assessments in rats revealed an oral bioavailability of 72%. nih.gov The elimination half-life of the compound was observed to be between 6 and 15 hours across different species. nih.gov this compound is highly bound to plasma proteins, with binding reported to be between 98-99.6%. nih.gov
Studies on the excretion pathways in rats determined that this compound is primarily eliminated via the hepatobiliary route, with negligible amounts being excreted through the kidneys. nih.gov Tissue distribution studies confirm that the compound is distributed to various organs. nih.govmdpi.comnih.govfrontiersin.org
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Oral Bioavailability | 72% | nih.gov |
| Plasma Protein Binding | 98-99.6% | nih.gov |
| Intravenous Clearance | 8.5 mL/min/kg | nih.gov |
| Volume of Distribution | 4.8 L/kg | nih.gov |
| Primary Route of Elimination | Hepatobiliary | nih.gov |
Structural Biology and Structure Activity Relationship Sar of Carfloglitazar
Elucidation of Carfloglitazar's Unique Chemical Scaffold
The chemical architecture of this compound is a key determinant of its pharmacological profile. Unlike the first-generation thiazolidinedione (TZD) drugs, this compound is built upon a distinct molecular framework. researchgate.netnih.gov
Non-Thiazolidinedione Structure: this compound is chemically classified as a non-thiazolidinedione (non-TZD). researchgate.netnih.gov This is a significant distinction, as the thiazolidinedione ring, a characteristic feature of drugs like Pioglitazone (B448) and Rosiglitazone (B1679542), has been associated with certain side effects. nih.gov The development of non-TZD agonists like this compound represents an effort to optimize the therapeutic profile by exploring alternative chemical scaffolds that can effectively modulate PPAR activity. nih.gov
Carbazole (B46965) Derivative: The core of this compound's structure features a carbazole moiety. researchgate.netnih.gov Carbazole is a tricyclic aromatic heterocycle containing a nitrogen atom. This scaffold is recognized in medicinal chemistry as a versatile platform for designing biologically active compounds, including agents for treating diabetes. researchgate.netnih.gov The specific substitutions on the carbazole ring and its connection to other parts of the this compound molecule are critical for its high-affinity binding to the PPAR ligand-binding pocket.
| Feature | Description | Significance |
| Core Scaffold | Carbazole | A versatile tricyclic aromatic heterocycle known for its utility in designing biologically active compounds. researchgate.netnih.gov |
| Class | Non-Thiazolidinedione (Non-TZD) | Differentiates it from older PPAR agonists, potentially offering a different safety and efficacy profile. researchgate.netnih.govnih.gov |
| Key Moieties | Phenyl, Carboxylic Acid | These functional groups are crucial for establishing interactions with the amino acid residues within the PPAR ligand-binding domain. |
Stereochemical Considerations and Enantiomeric Forms
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug action, as biological targets like enzymes and receptors are chiral environments. nih.gov The interaction between a drug and its receptor is highly dependent on the spatial orientation of the drug's functional groups. nih.gov
For a chiral drug, the two mirror-image forms, known as enantiomers, can exhibit significantly different pharmacological activities and metabolic fates. nih.gov One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects.
In the case of this compound, the molecule contains a chiral center, leading to the existence of two enantiomeric forms: the (S)-enantiomer and the (R)-enantiomer. The specific three-dimensional arrangement of the substituents around this chiral carbon dictates how the molecule fits into the binding site of PPARs. Research and drug information databases specifically identify these distinct stereoisomers, indicating that the biological activity is likely stereoselective.
Computational Chemistry Approaches to Structure-Activity Relationship Analysis
To understand how the structural features of this compound translate into its activity as a PPAR agonist, various computational chemistry techniques are employed. These in silico methods provide detailed insights into the molecular interactions that are difficult to observe experimentally.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is instrumental in structure-based drug design.
In the context of this compound, docking simulations are used to place the molecule into the ligand-binding domain (LBD) of the different PPAR isotypes (α, γ, and δ). The simulation's scoring functions then calculate the binding affinity, expressed as binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and specific amino acid residues in the PPAR binding pocket, explaining the molecular basis of its agonist activity. wikipedia.org
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. libretexts.org MD simulations model the movement of atoms and molecules over time, providing insights into the stability and conformational changes of the protein-ligand complex in a simulated physiological environment. mdpi.com
For this compound, an MD simulation would typically start with the docked complex in a water-filled box with physiological ion concentrations. Over a simulation period (nanoseconds to microseconds), the trajectory of the complex is analyzed. libretexts.org This analysis can confirm whether the binding pose predicted by docking is stable or if the ligand dissociates. It also helps to understand how the protein might adjust its conformation to accommodate the ligand, providing a more accurate picture of the binding event. libretexts.org
Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. A QSAR model takes the form of an equation:
Activity = f (Physicochemical Properties / Structural Descriptors)
To develop a QSAR model for a class of compounds like this compound, a dataset of structurally similar molecules with known PPAR agonist activities is required. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each molecule. Statistical methods, such as multiple linear regression, are then used to build a model that relates these descriptors to the observed activity. Once validated, this model can be used to predict the activity of new, yet-to-be-synthesized carbazole derivatives, thereby guiding the design of more potent and selective PPAR agonists.
In silico mutagenesis is a computational technique used to assess the importance of specific amino acid residues in a protein for its function or for ligand binding. By computationally "mutating" a residue in the protein's sequence (e.g., changing an Alanine (B10760859) to a Glycine), researchers can predict how that change will affect the protein's interaction with a ligand like this compound.
In the study of the this compound-PPAR complex, this method can identify which amino acids in the ligand-binding domain are critical for binding. For instance, if mutating a specific serine residue to an alanine is predicted (via subsequent docking or MD simulations) to significantly weaken the binding affinity of this compound, that serine is identified as a critical residue for the interaction. This information is invaluable for understanding the precise mechanism of action and can explain differences in agonist potency among different compounds.
| Computational Method | Purpose | Key Output |
| Molecular Docking | Predicts the binding pose and affinity of a ligand to a receptor. nih.gov | Binding energy (kcal/mol), identification of key interacting residues. wikipedia.org |
| Molecular Dynamics | Assesses the stability of the ligand-receptor complex over time. libretexts.org | Trajectory of atomic movements, conformational changes, validation of binding pose stability. |
| QSAR Modeling | Establishes a mathematical relationship between chemical structure and biological activity. | A predictive model to estimate the activity of novel compounds. |
| In Silico Mutagenesis | Identifies critical amino acid residues for ligand binding. | Prediction of changes in binding affinity upon mutation of specific residues. |
Therapeutic Applications and Investigational Areas for Carfloglitazar
Research in Type 2 Diabetes Mellitus Management
Carfloglitazar has been the subject of extensive research for the management of type 2 diabetes mellitus (T2DM), demonstrating promising efficacy in glycemic control. nih.govnih.gov Clinical trials have shown its ability to significantly reduce key markers of diabetes. nih.gov A pooled analysis of two phase III trials revealed that patients with T2DM who also have metabolic syndrome or insulin (B600854) resistance show better improvement with this compound treatment. nih.gov
Table 1: Impact of this compound on Glycemic Control in T2DM Patients with Metabolic Syndrome (MetS) and Insulin Resistance (IR)
| Treatment Group | Subgroup | Change in HbA1c from Baseline at Week 24 |
|---|---|---|
| This compound 32 mg | MetS | -1.44% |
| This compound 48 mg | MetS | -1.68% |
| Sitagliptin 100 mg | MetS | -1.37% |
| This compound 32 mg | IR | -1.58% |
| This compound 48 mg | IR | -1.56% |
| Sitagliptin 100 mg | IR | -1.26% |
Data sourced from a pooled analysis of two phase III clinical trials. nih.gov
The glucose-lowering effects of this compound are rooted in its action as a pan-PPAR agonist. patsnap.com Activation of PPAR-gamma, primarily in adipose tissue, enhances insulin sensitivity and glucose uptake in peripheral tissues. patsnap.com Simultaneously, PPAR-alpha activation in the liver boosts fatty acid oxidation, which can indirectly improve glucose metabolism. patsnap.com The activation of PPAR-delta also contributes to improved lipid metabolism and insulin sensitivity. patsnap.com This multi-pronged mechanism allows for a comprehensive approach to managing the metabolic dysregulation characteristic of T2DM. patsnap.com
A key aspect of this compound's therapeutic potential is its role as an insulin sensitizer. chipscreen.com By activating PPAR-gamma, it promotes the differentiation of adipocytes and improves insulin signaling in tissues such as muscle and liver. patsnap.com This leads to more efficient glucose utilization and a reduction in insulin resistance, a fundamental defect in T2DM. nih.gov Studies have shown that this compound can significantly improve markers of insulin sensitivity. medchemexpress.com In preclinical studies, rats treated with this compound showed significantly reduced plasma glucose levels after insulin injection compared to a control group. medchemexpress.com
Research in Metabolic Dysfunction-Associated Steatohepatitis (MASH)/Non-Alcoholic Steatohepatitis (NASH)
This compound is also being investigated for its potential in treating Metabolic Dysfunction-Associated Steatohepatitis (MASH), previously known as Non-Alcoholic Steatohepatitis (NASH). liverdiseasenews.com This severe form of fatty liver disease is characterized by liver fat accumulation, inflammation, and scarring. liverdiseasenews.com Preliminary results from a Phase 2 clinical trial indicated that this compound led to significant reductions in liver fat accumulation in individuals with MASH. liverdiseasenews.com
The therapeutic potential of this compound in MASH stems from its ability to target the key pathological processes of the disease: steatosis (fat accumulation), inflammation, and fibrosis (scarring). chipscreen.com The activation of PPAR-alpha and PPAR-gamma helps to reduce liver fat by increasing fatty acid oxidation and improving insulin sensitivity. nih.gov Furthermore, PPARs have known anti-inflammatory properties, and their activation can help to quell the chronic inflammation that drives liver damage in MASH. chipscreen.comnih.gov Some research also suggests that PPAR agonists may interfere with the signaling pathways that lead to liver fibrosis. nih.gov
Exploratory Research in Polycystic Ovary Syndrome (PCOS)
The potential applications of this compound are being explored in Polycystic Ovary Syndrome (PCOS), a common endocrine disorder in women of reproductive age often associated with insulin resistance. careacross.com Given that insulin resistance is a key feature of PCOS, therapies that improve insulin sensitivity, such as this compound, are of significant interest. careacross.com A clinical trial is currently underway to evaluate the effects of this compound on insulin resistance in non-obese women with PCOS, comparing it to metformin (B114582), a standard treatment for this condition. careacross.com
Rationale for Combination Therapies (e.g., with Metformin)
The use of this compound in combination with other antidiabetic agents, such as metformin, is a logical therapeutic strategy. chipscreen.com Metformin primarily works by decreasing hepatic glucose production. mdpi.com In July 2024, this compound was approved for use in combination with metformin in China for patients with T2DM inadequately controlled by metformin alone. chipscreen.com This combination therapy targets different aspects of T2DM pathophysiology, potentially leading to more comprehensive and effective glycemic control. chipscreen.com
Complementary Mechanisms for Enhanced Metabolic Control
This compound's efficacy in metabolic control stems from its ability to act as a pan-agonist, concurrently activating three key PPAR isotypes: PPARα, PPARγ, and PPARδ. researchgate.net These receptors are critical regulators of energy homeostasis, and their simultaneous activation leads to a synergistic effect on both glucose and lipid metabolism. nih.gov
The activation of PPARγ is primarily associated with improved insulin sensitivity. researchgate.net This isotype is highly expressed in adipose tissue and plays a crucial role in adipocyte differentiation, fatty acid uptake, and triglyceride storage. researchgate.net By enhancing insulin signaling, PPARγ activation helps to lower blood glucose levels.
The role of PPARδ activation complements the effects of PPARα and PPARγ by enhancing fatty acid metabolism and improving mitochondrial function. researchgate.net This isotype is ubiquitously expressed and is involved in stimulating lipid and glucose utilization. researchgate.net The combined activation of all three PPARs by this compound results in a comprehensive approach to metabolic management, addressing insulin resistance, dyslipidemia, and glucose intolerance simultaneously. researchgate.netnih.gov This integrated mechanism provides a more robust and enhanced level of metabolic control compared to agents that target a single PPAR subtype.
Potential for Broader Therapeutic Benefits
The therapeutic potential of this compound extends beyond glycemic control, with significant investigational efforts focused on its benefits in related metabolic conditions.
One of the most promising areas of investigation is its use in the treatment of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), previously known as Non-Alcoholic Steatohepatitis (NASH). nih.gov A Phase II clinical trial in patients with MASLD, hypertriglyceridemia, and insulin resistance demonstrated that this compound significantly reduces liver fat content. nih.gov After 18 weeks of treatment, patients receiving this compound showed a dose-dependent reduction in liver fat as measured by MRI-PDFF, alongside improvements in biomarkers of liver injury such as ALT, AST, and γ-GT. nih.gov
The following table summarizes the key findings from the Phase II trial on liver fat content reduction:
| Treatment Group | Mean Percentage Change from Baseline in Liver Fat Content (95% CI) | Difference Compared to Placebo (p-value) |
| Placebo | -3.2% (-16.8 to 10.4) | - |
| This compound 48 mg | -28.1% (-37.5 to -18.7) | -24.9% (p<0.05) |
| This compound 64 mg | -39.5% (-49.0 to -30.0) | -36.3% (p<0.001) |
Furthermore, this compound's ability to modulate lipid profiles suggests a potential role in reducing the risk of atherosclerotic cardiovascular disease (ASCVD). nih.govnih.gov Clinical studies have shown that this compound treatment leads to significant reductions in low-density lipoprotein cholesterol (LDL-C) and free fatty acids (FFA). nih.gov By addressing atherogenic dyslipidemia, which is a key risk factor for ASCVD, this compound may offer cardiovascular protection in patients with metabolic syndrome. nih.govnih.gov
The impact of this compound on key lipid parameters is detailed in the table below, based on a retrospective observational study:
| Lipid Parameter | Pre-Treatment Value (Mean ± SD) | Post-Treatment Value (Mean ± SD) | p-value |
| LDL-C | 43.82 ± 18.27 | 36.97 ± 16.90 | < 0.05 |
| Free Fatty Acids (FFA) | 6.00 ± 2.38 | 5.06 ± 1.77 | < 0.05 |
These findings underscore the potential of this compound as a therapeutic agent with broader benefits for patients with complex metabolic disorders, including MASLD and an elevated risk of cardiovascular disease. nih.govnih.gov
Advanced Research Methodologies and Future Directions in Carfloglitazar Studies
Application of Machine Learning in Personalized Treatment Response Prediction
The heterogeneity of T2DM necessitates advanced analytical methods to predict how individual patients will respond to specific therapies. jmir.org Machine learning (ML), a subset of artificial intelligence, is proving to be a powerful tool in analyzing large datasets to identify complex patterns and predict treatment efficacy. jmir.orgresearchgate.net
Phenomapping for Identification of Responsive Patient Subgroups
To better identify patients who would derive the most benefit from Carfloglitazar, researchers have utilized a machine learning-based approach called phenomapping. nih.gov This technique involves creating a detailed "phenomap" based on multiple patient variables to distinguish subgroups with different treatment responses. nih.govresearchgate.net In a post-hoc analysis of two randomized controlled trials involving 1,069 patients, a phenomap was constructed using 13 variables to compare the HbA1c-lowering effects of this compound with Sitagliptin. nih.govresearchgate.net
The analysis revealed that a significant majority of patients, 63.3%, experienced a greater reduction in HbA1c levels with this compound compared to the 36.7% who responded better to Sitagliptin. nih.govresearchgate.net This highlights the existence of a distinct subpopulation that shows an improved glycemic response to the pan-PPAR agonist. nih.gov The study underscores the potential of this compound to be particularly effective in a subgroup of T2DM patients characterized by obesity and insulin (B600854) resistance. nih.gov
Development of Predictive Models (e.g., ML-PANPPAR)
Building on the insights from phenomapping, a machine learning model named ML-PANPPAR was developed to predict a patient's glycemic response to this compound. nih.govnih.gov This model aims to provide healthcare providers with a practical tool for making precise, individualized treatment decisions. nih.gov
The ML-PANPPAR model demonstrated robust performance by utilizing five key, readily available clinical variables: nih.govnih.gov
Sex
Body Mass Index (BMI)
Baseline HbA1c
High-Density Lipoprotein (HDL) cholesterol
Fasting insulin levels
This predictive tool successfully identified patients who were more likely to respond favorably to this compound, thereby enabling a more personalized allocation of this drug for treatment-naive individuals. nih.govnih.gov While the internal performance of the ML-PANPPAR algorithm has been excellent, further validation through external studies is necessary before it can be widely implemented in clinical practice. nih.gov
Table 1: Key Predictive Features of the ML-PANPPAR Model
| Feature | Description | Role in Prediction |
| Sex | Biological sex of the patient. | A significant predictor of glycemic response to this compound. nih.govnih.gov |
| BMI | Body Mass Index, a measure of body fat based on height and weight. | Helps identify patients with obesity who may benefit more. nih.govnih.gov |
| HbA1c | Glycated hemoglobin, reflecting average blood glucose over the past 2-3 months. | A baseline measure of glycemic control. nih.govnih.gov |
| HDL | High-Density Lipoprotein, often referred to as "good" cholesterol. | A marker related to lipid metabolism and insulin sensitivity. nih.govnih.gov |
| Fasting Insulin | Level of insulin in the blood after an overnight fast. | A key indicator of insulin resistance. nih.govnih.gov |
This table is based on data from a machine learning-based post-hoc analysis of two randomized controlled trials. nih.govnih.gov
Proteomic Profiling for Delineation of Therapeutic Effects
To gain a deeper understanding of the molecular mechanisms behind this compound's therapeutic benefits, researchers have turned to proteomic profiling. nih.gov This advanced technique allows for the large-scale study of proteins, providing a snapshot of the cellular processes affected by the drug. biorxiv.org
A longitudinal study utilizing data-independent acquisition mass spectrometry (DIA-MS) profiled the plasma proteomes of T2DM patients at baseline and after 12 and 24 weeks of treatment with this compound. nih.govresearchgate.net The analysis identified 13 proteins that were significantly associated with the treatment. nih.gov
Of these, ten proteins were up-regulated, and three were down-regulated, pointing to this compound's multi-faceted effects on key biological pathways. nih.govresearchgate.net These protein changes suggest that this compound's therapeutic action involves the regulation of insulin sensitivity, lipid metabolism, and the inflammatory response. nih.gov This proteomic insight helps to build a more comprehensive picture of how this compound works at a molecular level, which can guide its clinical application and future research. nih.gov
Table 2: Proteins Modulated by this compound Treatment
| Regulation | Protein | Implicated Function |
| Up-regulated | SHBG, TF, APOA2, APOD, GSN, MBL2, CFD, PGLYRP2, A2M, APOA1 | Insulin sensitivity, lipid metabolism, inflammation response. nih.gov |
| Down-regulated | PRG4, FETUB, C2 | Insulin sensitivity, lipid metabolism, inflammation response. nih.gov |
This table is based on data from a comparative longitudinal study using plasma proteome profiling in T2DM patients. nih.govresearchgate.net
Investigation of Sex-Specific Disparities in Response
The importance of considering sex as a biological variable in medical research is increasingly recognized, as it can significantly influence disease course and treatment response. mdpi.com In the context of T2DM, differences between men and women have been observed in disease progression, laboratory findings, and response to various antidiabetic agents. mdpi.com
For instance, research on other diabetes medications, such as GLP-1 receptor agonists, has revealed sex-specific differences in glycemic control and weight reduction. mdpi.com While some studies on agents like dulaglutide showed no sex-dependent influence on HbA1c reduction, others, involving combination therapies, noted a stronger glycemic response in females. mdpi.com
The ML-PANPPAR model for this compound includes sex as a key predictive variable, indicating that sex-specific differences in response to this PPAR pan-agonist exist. nih.gov This finding underscores the necessity for future research to specifically investigate and delineate these disparities. Understanding how and why responses to this compound differ between sexes is crucial for tailoring treatment plans and optimizing therapeutic outcomes for all patients. mdpi.com
Long-term Mechanistic Investigations and Disease Modification Potential
This compound, as a pan-PPAR agonist, has the unique ability to target all three PPAR isoforms (α, γ, and δ). researchgate.net This broad-spectrum activity suggests a potential for more comprehensive and balanced therapeutic effects on not only glucose and lipid metabolism but also on inflammation and fibrogenesis. researchgate.net Early clinical trials have demonstrated its efficacy in improving glycemic control and insulin sensitivity. researchgate.netresearchgate.net
The promising effects on multiple metabolic pathways raise the possibility that this compound may have disease-modifying potential, going beyond symptomatic treatment to address the underlying pathophysiology of T2DM and its complications. nih.gov Pooled data analyses have shown favorable glycemic control in patients with insulin resistance and metabolic syndrome, supporting its mechanism of action in insulin sensitization. nih.gov
Future research must focus on long-term mechanistic investigations to fully elucidate how this compound's activation of multiple PPAR isoforms translates into sustained clinical benefits. researchgate.net These studies will be critical in determining if this compound can alter the natural history of T2DM and reduce the risk of long-term complications, such as cardiovascular and kidney disease. nih.gov
Design and Synthesis of Novel Analogues and Derivatives Based on SAR Insights
The development of new and improved therapeutic agents often relies on understanding the structure-activity relationship (SAR) of a lead compound. semanticscholar.org SAR studies investigate how the chemical structure of a molecule relates to its biological activity, providing a roadmap for designing more potent and selective drugs. researchgate.net
For this compound, insights into its interaction with the three PPAR isoforms can guide the rational design and synthesis of novel analogues and derivatives. nih.gov By modifying specific parts of the this compound molecule, chemists can aim to enhance its affinity for certain PPAR isoforms, potentially leading to improved efficacy or a more favorable side-effect profile. mdpi.com
This process involves synthesizing a series of related compounds and evaluating their biological activity. nih.gov The data from these studies can then be used to refine the SAR model and design the next generation of compounds. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery and holds the key to developing even more effective treatments for T2DM based on the this compound scaffold. semanticscholar.orgresearchgate.net
Q & A
Q. What is the molecular mechanism of action of Carfloglitazar, and how does its selectivity for PPAR subtypes influence its therapeutic effects?
this compound acts as a dual agonist for PPARα and PPARγ, with EC50 values of 1.2 μM and 0.08 μM, respectively, and weaker activity for PPARδ (EC50 = 1.7 μM) . Its selectivity for PPARα/γ underpins its dual metabolic effects: PPARγ activation improves insulin sensitivity, while PPARα activation enhances lipid metabolism. Researchers should validate subtype selectivity using in vitro luciferase reporter assays in transfected cells, comparing dose-response curves across PPAR isoforms .
Q. What are the primary clinical indications for this compound, and what preclinical evidence supports these applications?
this compound is investigated for type 2 diabetes (T2DM) and non-alcoholic steatohepatitis (NASH). Preclinical studies demonstrate its ability to reduce hepatic steatosis and improve glycemic control via PPARα/γ co-activation. For T2DM, phase III trials show superiority over sitagliptin in HbA1c reduction, while phase II NASH trials report improvements in liver histology (e.g., NAS score) and ALT levels .
Q. How should researchers design in vivo studies to evaluate this compound’s efficacy in metabolic disorders?
Use diet-induced rodent models (e.g., high-fat diet-fed mice) to mimic human metabolic syndrome. Primary endpoints should include insulin tolerance tests (ITT), hepatic triglyceride quantification, and histopathological analysis of liver biopsies. Include comparator arms with selective PPARα/γ agonists (e.g., fenofibrate, pioglitazone) to isolate this compound’s dual effects .
Advanced Research Questions
Q. What methodological considerations are critical when analyzing contradictory efficacy data across this compound clinical trials?
Contradictions may arise from patient heterogeneity (e.g., baseline HbA1c, insulin resistance severity). Conduct pooled analyses of phase III trials (as done for T2DM studies) to identify subgroup-specific responses. Use multivariate regression to adjust for covariates like BMI, baseline liver fat content, or genetic polymorphisms in PPAR pathway genes .
Q. How can researchers optimize trial design for this compound in NASH to address regulatory requirements for drug approval?
Phase III trials should adopt a randomized, double-blind, placebo-controlled design with liver biopsy-confirmed endpoints (e.g., ≥1-point improvement in fibrosis without worsening NASH). Stratify randomization by fibrosis stage and incorporate non-invasive biomarkers (e.g., FIB-4, MRI-PDFF) as secondary endpoints. Refer to FDA guidelines for NASH trial frameworks .
Q. What strategies mitigate off-target effects of this compound linked to PPAR pan-agonism?
PPARδ activation (EC50 = 1.7 μM) may contribute to adverse effects like weight gain. Employ in silico docking studies to refine this compound’s binding affinity for PPARδ. Alternatively, develop deuterated analogs to enhance metabolic stability and reduce dosing frequency, thereby lowering cumulative exposure to off-target effects .
Q. How should researchers address reproducibility challenges in this compound studies, particularly in translational models?
Standardize in vivo protocols for diet composition, dosing schedules, and endpoint measurements across labs. For clinical data, adhere to CONSORT guidelines for trial reporting and share raw datasets (e.g., liver histology scores, pharmacokinetic parameters) via repositories like ClinicalTrials.gov to enable independent validation .
Data Analysis and Reporting
Q. What statistical methods are recommended for analyzing this compound’s dose-response relationships in heterogeneous patient populations?
Use mixed-effects models to account for intra-patient variability and longitudinal data. For non-linear dose responses, apply Emax models to estimate EC50 values. In subgroup analyses, apply Bonferroni corrections to minimize type I errors from multiple comparisons .
Q. How can researchers reconcile discrepancies between biomarker data (e.g., ALT levels) and histological outcomes in NASH trials?
Perform sensitivity analyses to evaluate biomarker predictive value. For example, calculate AUROC curves to assess ALT’s ability to discriminate between responders/non-responders in biopsy-confirmed cohorts. Combine biomarkers into composite scores (e.g., NASH resolution + ALT normalization) to enhance clinical relevance .
Q. What are best practices for synthesizing this compound data across preclinical and clinical studies in review articles?
Organize findings by mechanism (PPARα/γ signaling), disease model (T2DM vs. NASH), and trial phase. Use tables to compare EC50 values, trial endpoints, and adverse event rates. Highlight gaps, such as long-term cardiovascular safety data, to guide future research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
